

Physical and chemical properties of Methyl 6-bromo-3-hydroxypicolinate

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Compound of Interest

Compound Name: *Methyl 6-bromo-3-hydroxypicolinate*

Cat. No.: *B1358371*

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An In-depth Technical Guide to Methyl 6-bromo-3-hydroxypicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **Methyl 6-bromo-3-hydroxypicolinate**. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

Methyl 6-bromo-3-hydroxypicolinate is a substituted pyridine derivative. Its core structure, a pyridine ring, is a common scaffold in many biologically active compounds. The presence of a bromine atom, a hydroxyl group, and a methyl ester group significantly influences its chemical reactivity and potential biological interactions.

Table 1: Physical and Chemical Properties of **Methyl 6-bromo-3-hydroxypicolinate**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ BrNO ₃	[1]
Molecular Weight	232.03 g/mol	[1]
IUPAC Name	methyl 6-bromo-3-hydroxypyridine-2-carboxylate	[1]
CAS Number	321601-48-3	[1]
Physical Form	Liquid, Solid, or Semi-solid	
Purity	Typically ≥98%	
Storage Conditions	Inert atmosphere, 2-8°C	
Melting Point	Not experimentally determined. The related compound 4-Bromoacetophenone has a melting point of 50-51°C.	[2]
Boiling Point	Not experimentally determined.	
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated.	

Spectroscopic Data (Predicted)

Detailed experimental spectra for **Methyl 6-bromo-3-hydroxypicolinate** are not readily available in the public domain. However, based on the analysis of its chemical structure and data from analogous compounds, the following spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for **Methyl 6-bromo-3-hydroxypicolinate**

Spectroscopy	Predicted Data
^1H NMR	Aromatic protons on the pyridine ring are expected in the δ 7.0-8.5 ppm range. The methyl ester protons should appear as a singlet around δ 3.9 ppm. The hydroxyl proton will be a broad singlet, with its chemical shift dependent on solvent and concentration. For the related compound, Methyl 6-bromopicolinate, aromatic protons appear at δ 8.08, 7.71, and 7.64 ppm, and the methyl ester protons at δ 4.00 ppm.[3]
^{13}C NMR	The carbonyl carbon of the ester is expected around δ 165-175 ppm. The carbons of the pyridine ring will appear in the δ 110-160 ppm region. The methyl carbon of the ester should be around δ 52 ppm.
FTIR (cm^{-1})	A broad peak around $3400\text{-}3200\text{ cm}^{-1}$ for the O-H stretch of the hydroxyl group. A strong absorption around $1730\text{-}1710\text{ cm}^{-1}$ for the C=O stretch of the ester. Peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region for the C=C and C=N stretching of the pyridine ring. A C-Br stretch is expected in the $600\text{-}500\text{ cm}^{-1}$ region.
Mass Spectrometry	The molecular ion peak (M^+) would be expected at m/z 231 and 233 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. Common fragmentation patterns would likely involve the loss of the methoxy group ($-\text{OCH}_3$) from the ester, resulting in a fragment at m/z 200/202, and the loss of the entire ester group ($-\text{COOCH}_3$), leading to a fragment at m/z 172/174.

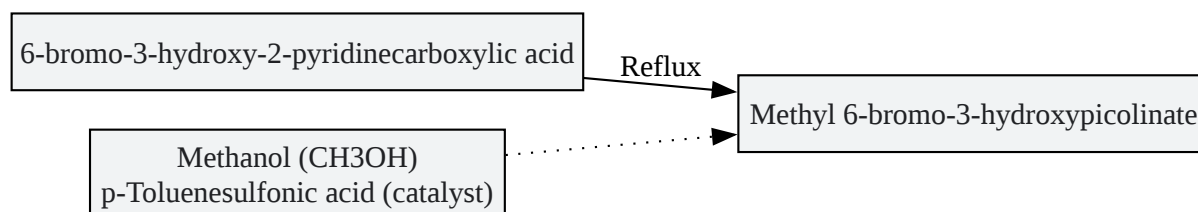
Experimental Protocols

The following are proposed experimental protocols for the synthesis and purification of **Methyl 6-bromo-3-hydroxypicolinate** based on established chemical literature for similar compounds.

Synthesis: Esterification of 6-bromo-3-hydroxy-2-pyridinecarboxylic acid

This procedure is adapted from a general method for the esterification of brominated pyridine carboxylic acids.

Reaction Scheme:



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Figure 1: Synthesis of **Methyl 6-bromo-3-hydroxypicolinate**.

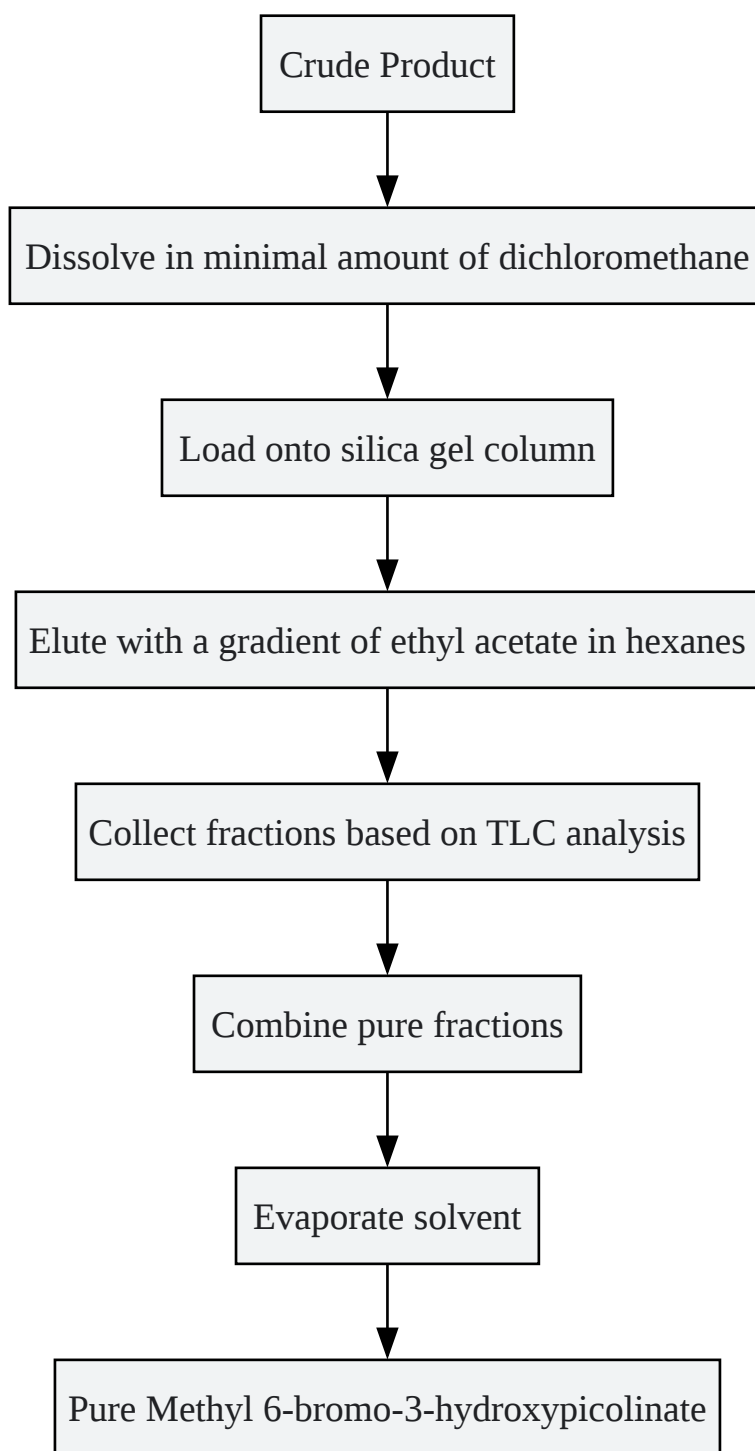
Procedure:

- To a solution of 6-bromo-3-hydroxy-2-pyridinecarboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of p-toluenesulfonic acid (0.1-0.2 eq).
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the methanol under reduced pressure.
- Dissolve the residue in an organic solvent such as ethyl acetate.

- Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Column Chromatography

The crude **Methyl 6-bromo-3-hydroxypicolinate** can be purified by flash column chromatography.



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Figure 2: Purification workflow for **Methyl 6-bromo-3-hydroxypicolinate**.

Procedure:

- Prepare a silica gel column using a suitable solvent system, for example, a mixture of hexanes and ethyl acetate.
- Dissolve the crude product in a minimal amount of the eluting solvent or a more polar solvent like dichloromethane.
- Load the dissolved sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
- Collect fractions and monitor them by TLC.
- Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified **Methyl 6-bromo-3-hydroxypicolinate**.

Potential Biological Activity and Signaling Pathways

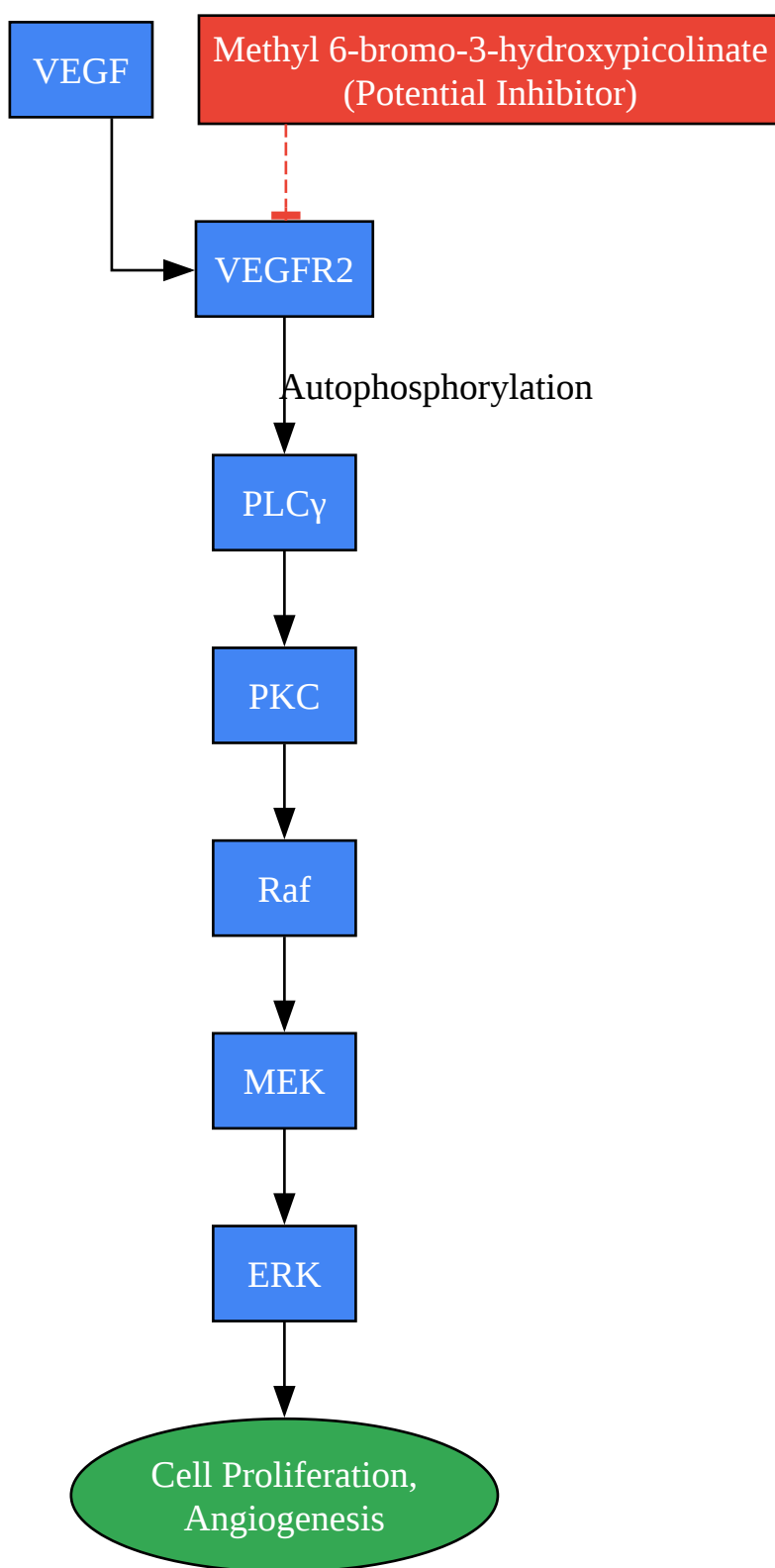
While specific biological data for **Methyl 6-bromo-3-hydroxypicolinate** is not extensively published, the broader class of brominated pyridine derivatives has shown significant potential in drug discovery, particularly in oncology and infectious diseases.

Anticancer and Antimicrobial Potential

Brominated pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines and activity against a range of pathogenic bacteria and fungi.[4] The introduction of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.

Enzyme Inhibition and Signaling Pathways

Substituted pyridine compounds are known to act as enzyme inhibitors.[5] For instance, certain pyridine derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth.



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Figure 3: Potential inhibition of the VEGFR-2 signaling pathway.

This suggests that **Methyl 6-bromo-3-hydroxypicolinate** could be a valuable starting point for the design of novel enzyme inhibitors targeting pathways implicated in cancer and other diseases.

Safety Information

Table 3: GHS Hazard Information for **Methyl 6-bromo-3-hydroxypicolinate**

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation

Precautionary Statements: P261, P305+P351+P338

It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

Methyl 6-bromo-3-hydroxypicolinate is a chemical compound with significant potential for further investigation in the field of drug discovery. Its substituted pyridine core makes it an attractive scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational understanding of its properties and a basis for future research and application.

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